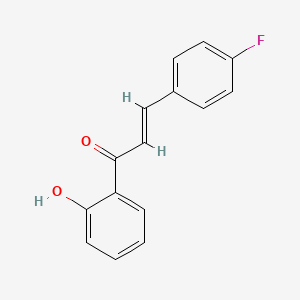

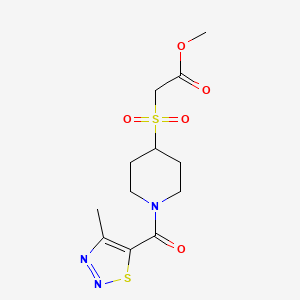

![molecular formula C13H12N6O2 B2362243 (2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide CAS No. 338406-52-3](/img/structure/B2362243.png)

(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine-containing agents are a major area of new antibacterial drug discovery . They have good activities and diverse mechanisms of action, making them the focus of interest for many scientists . Pyrimidine structure is an important part of many endogenous substances, which allows pyrimidine derivatives to interact with genetic materials, enzymes, and other biopolymeric substances in the cell .

Synthesis Analysis

Pyrimidin-4-yl substituted α-amino acids can be synthesized by the reaction of amidines with α-amino acid alkynyl ketones .

Molecular Structure Analysis

Pyrimidine-containing compounds have a fused structure . This structure allows them to exhibit excellent thermal stability .

Chemical Reactions Analysis

The chemical reactions of pyrimidine-containing compounds are diverse due to their complex structure . The discovery of novel antimicrobial compounds, as well as the rational use of antibacterial drugs with different structure types and mechanisms, is helping to deal with bacterial resistance .

Physical And Chemical Properties Analysis

Pyrimidine-containing compounds exhibit excellent thermal stability . They also possess higher positive heats of formation .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : The compound has been utilized for synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives linked to a pyrimidine ring. These synthesized products have shown moderate antimicrobial activities in evaluations (Farag, Kheder, & Mabkhot, 2009).

Microwave Irradiative Cyclocondensation : The compound has been involved in the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave, leading to the creation of pyrimidine-linked pyrazole amines with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

Antiviral Activity : The compound is a precursor for synthesizing novel pyrimidines expected to exhibit antiviral activity, as demonstrated in certain studies (Saxena, Sikotra, & Mashelkar, 2011).

Chemical Reactivity and Synthetic Importance : The reactivity and synthetic importance of 3-oxo-N-(pyrimidin-2-yl)butanamide and related compounds have been extensively reviewed, highlighting recent progress in their use as precursors for heterocyclic compounds (Fadda, Abdel‐Galil, & Elattar, 2015).

Mecanismo De Acción

Direcciones Futuras

The future of pyrimidine-containing compounds looks promising, especially in the field of antibacterial drug discovery . Scientists are focusing on the discovery and structural optimization of pyrimidine derivatives, which has resulted in the discovery of many novel pyrimidine derivatives with intriguing profiles .

Propiedades

IUPAC Name |

(E)-3-hydroxy-N-pyrimidin-2-yl-2-[(E)-pyrimidin-2-yliminomethyl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-9(20)10(8-18-12-14-4-2-5-15-12)11(21)19-13-16-6-3-7-17-13/h2-8,20H,1H3,(H,16,17,19,21)/b10-9+,18-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUOPOLLEPRTSB-SFSBXCQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C=NC1=NC=CC=N1)C(=O)NC2=NC=CC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C=N/C1=NC=CC=N1)\C(=O)NC2=NC=CC=N2)/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxo-5-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2362160.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide](/img/structure/B2362165.png)

![N-Cyclohexyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2362166.png)

![N-(4-chlorobenzyl)-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2362168.png)

![9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B2362175.png)

![Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate](/img/structure/B2362178.png)

![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)